molecular formula C12H13NO2 B358925 2-Quinolin-4-ylpropane-1,3-diol CAS No. 213478-40-1

2-Quinolin-4-ylpropane-1,3-diol

Cat. No.: B358925
CAS No.: 213478-40-1
M. Wt: 203.24g/mol
InChI Key: FUCGYYINVRESBI-UHFFFAOYSA-N
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Description

2-Quinolin-4-ylpropane-1,3-diol is a quinoline-derived compound featuring a propane-1,3-diol backbone substituted at the 4-position of the quinoline ring. The propane-1,3-diol moiety may enhance solubility or enable hydrogen bonding, influencing bioavailability and interaction with biological targets.

Properties

CAS No.

213478-40-1

Molecular Formula

C12H13NO2

Molecular Weight

203.24g/mol

IUPAC Name

2-quinolin-4-ylpropane-1,3-diol

InChI

InChI=1S/C12H13NO2/c14-7-9(8-15)10-5-6-13-12-4-2-1-3-11(10)12/h1-6,9,14-15H,7-8H2

InChI Key

FUCGYYINVRESBI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(CO)CO

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Quinolin-4-ylpropane-1,3-diol with structurally or functionally related quinoline and diol-containing compounds, highlighting key differences in synthesis, properties, and applications.

Structural and Functional Analogues

2.1.1. 4-(1,2,3-Triazol-2-yl)quinolin-2-ones

  • Structure: Features a triazole ring at the quinoline 4-position instead of the propane-1,3-diol chain.
  • Synthesis: Prepared via click chemistry using 4-azido-2-quinolinones and active methylene compounds (e.g., pentane-2,4-dione) .
  • Bioactivity : Demonstrates antioxidant and antiproliferative effects, attributed to the triazole ring’s electron-withdrawing properties and ability to engage in hydrogen bonding .
  • Key Difference : The triazole substituent may enhance metabolic stability compared to the diol group but reduce hydrophilicity.

2.1.2. 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one

  • Structure: Combines a quinoline scaffold with a chalcone (α,β-unsaturated ketone) moiety.
  • Synthesis: Synthesized via Claisen-Schmidt condensation of 3-acetylquinoline derivatives and 4-chlorobenzaldehyde (72% yield) .
  • Bioactivity : Exhibits antimicrobial and anticancer activities, likely due to the chalcone group’s ability to disrupt cellular membranes or inhibit kinases .
  • Key Difference: The conjugated enone system enables π–π stacking interactions, enhancing crystallinity and thermal stability compared to diol derivatives .

2.1.3. 4-(2-Quinoxalinyl-3-butene)-1,2-diol

  • Structure: Substitutes quinoxaline (a benzene-fused pyrazine) for quinoline, with a butene-linked diol group.
  • Relevance: The diol group may improve water solubility, similar to this compound, but the quinoxaline core alters electronic properties and binding affinity .

2.1.4. 2-Amino-2-(hydroxymethyl)propane-1,3-diol Compounds

  • Structure: Propane-1,3-diol backbone with an amino-hydroxymethyl substituent.
  • Application : Used in gas treatment processes (e.g., liquefied hydrocarbon gas purification) due to strong hydrogen-bonding capacity .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield Bioactivity/Application Key Feature Reference
This compound Quinoline Propane-1,3-diol N/A Hypothesized: Antioxidant Enhanced solubility via diol
4-(1,2,3-Triazol-2-yl)quinolin-2-ones Quinoline 1,2,3-Triazole High (≥80%) Antioxidant, antiproliferative Metabolic stability
Chalcone-quinoline hybrid Quinoline-chalcone 4-Chlorophenyl, enone 72% Antimicrobial, anticancer π–π interactions enhance stability
4-(2-Quinoxalinyl-3-butene)-1,2-diol Quinoxaline Butene-linked diol N/A Not specified Altered electronic profile
Amino-propane-1,3-diol derivatives Propane-1,3-diol Amino-hydroxymethyl N/A Gas treatment High hydrogen-bonding capacity

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